molecular formula C10H15NO2S B12079275 [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene

Cat. No.: B12079275
M. Wt: 213.30 g/mol
InChI Key: HSFIOAZZWNYPJD-UHFFFAOYSA-N
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Description

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(S-methylsulfonimidoyl)ethoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene typically involves the reaction of benzyl alcohol with 2-(S-methylsulfonimidoyl)ethanol under acidic conditions . The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

imino-methyl-oxo-(2-phenylmethoxyethyl)-λ6-sulfane

InChI

InChI=1S/C10H15NO2S/c1-14(11,12)8-7-13-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

HSFIOAZZWNYPJD-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CCOCC1=CC=CC=C1

Origin of Product

United States

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